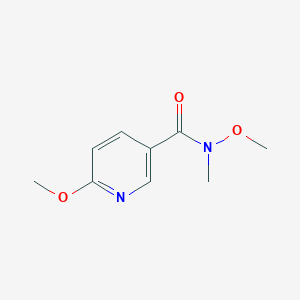

N,6-dimethoxy-N-methylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-8(13-2)10-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRFUGVOCUTLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of N,6-dimethoxy-N-methylnicotinamide

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N,6-dimethoxy-N-methylnicotinamide, a specialized Weinreb amide. Weinreb amides are exceptionally stable and versatile intermediates in organic synthesis, particularly valued in the pharmaceutical and drug development sectors for their controlled reactivity with organometallic reagents to yield ketones and aldehydes. This document outlines a robust two-step synthetic pathway commencing from the commercially available precursor, 6-methoxynicotinic acid. We delve into the rationale behind the chosen synthetic strategy, offering a detailed, step-by-step protocol for the amide formation. Furthermore, this guide establishes a full suite of analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The information presented herein is intended to equip researchers, chemists, and drug development professionals with the practical knowledge required to successfully synthesize and validate this important chemical building block.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For this compound, the most strategic disconnection is the amide bond. This C-N bond can be retrospectively cleaved to reveal two key synthons: 6-methoxynicotinic acid and N,O-dimethylhydroxylamine. This approach is advantageous as 6-methoxynicotinic acid is a readily available starting material, and the formation of the N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid is a well-established and reliable transformation.

The primary benefit of employing the Weinreb amide strategy lies in its ability to circumvent a common issue in carbonyl chemistry: over-addition.[1][2] When strong nucleophiles like Grignard or organolithium reagents react with simpler acyl derivatives (e.g., esters or acid chlorides), the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct. The N-methoxy-N-methylamide, however, reacts with the nucleophile to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate is unreactive towards further addition and only collapses to the ketone upon acidic workup, ensuring a clean and high-yielding conversion.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Protocol

The synthesis is approached as a direct amidation of a carboxylic acid. While 6-methoxynicotinic acid can be synthesized, it is also commercially available, allowing for a more direct path to the final product.[3][4] The core of this synthesis is the efficient coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

Key Reagents and Materials

-

6-Methoxynicotinic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Synthesis of this compound

This procedure utilizes HATU as a peptide coupling agent, which is known for its high efficiency, fast reaction times, and suppression of racemization in chiral substrates.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxynicotinic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Amine and Base: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture for 5 minutes at room temperature. The base is crucial for neutralizing the hydrochloride salt and activating the coupling agent.

-

Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure product.

Caption: Step-by-step workflow for the synthesis.

Comprehensive Characterization

Affirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of organic molecules. The expected signals for the target compound are based on analogous structures found in the literature.[5][6]

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Multiplicity & Integration |

| ~8.5 | d, 1H |

| ~7.9 | dd, 1H |

| ~6.8 | d, 1H |

| ~3.9 | s, 3H |

| ~3.7 | s, 3H |

| ~3.3 | s, 3H |

Note: Predicted shifts are based on standard functional group regions and data from similar nicotinamide structures. Actual values may vary depending on solvent and instrument.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₁₂N₂O₃), the expected monoisotopic mass is 196.08 g/mol . Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Monoisotopic Mass | 196.0848 |

| Expected Ion (ESI+) | m/z |

| [M+H]⁺ | 197.0921 |

| [M+Na]⁺ | 219.0740 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will provide evidence for the successful formation of the amide from the carboxylic acid starting material (disappearance of the broad O-H stretch).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~1660-1640 | C=O stretch (strong) | Weinreb Amide |

| ~1600 & ~1470 | C=C and C=N stretches | Pyridine Ring |

| ~1250 & ~1030 | C-O stretch | Aryl-O-CH₃ |

| ~2950 | C-H stretch | Methoxy & N-Methyl |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed. The presence of a single major peak indicates a high degree of purity.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Expected Outcome | A single, sharp peak with >95% purity by area. |

This method provides a reliable assessment of purity and can be adapted for reaction monitoring.[7][8]

Conclusion

This guide details a reliable and efficient pathway for the synthesis of this compound, a valuable Weinreb amide intermediate. By leveraging a well-established HATU-mediated coupling reaction, the target molecule can be obtained in high purity from its corresponding carboxylic acid. The causality for this strategic choice—the prevention of over-addition by forming a stable chelated intermediate—underscores the elegance of the Weinreb amide in modern organic synthesis. The comprehensive characterization protocol, combining NMR, MS, IR, and HPLC, provides a robust, self-validating framework to ensure the structural integrity and purity of the final product, making it suitable for subsequent applications in medicinal chemistry and drug discovery programs.

References

-

Taylor & Francis Online. (1995). A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. Synthetic Communications, 25(8). Available at: [Link]

-

Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. J. Org. Chem., 69, 8984-8986. Available at: [Link]

-

PubMed. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Arch Pharm (Weinheim), 339(7), 370-8. Available at: [Link]

-

Taylor & Francis Online. (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Synthetic Communications, 36(16). Available at: [Link]

-

ResearchGate. (2006). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ChemInform, 37(38). Available at: [Link]

-

ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

-

MDPI. (2023). Synthesis of New Nicotinamide Derivatives Starting from Monothiomalonanilide. Chem. Proc., 18(1), 54. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. J Pestic Sci, 46(3), 329-335. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-carbomethoxynicotinic acid. Available at: [Link]

-

ResearchGate. (2016). Three-component synthesis of nicotinamide derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Adv., 14, 1698-1706. Available at: [Link]

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Available at: [Link]

-

PubMed. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochim Acta A Mol Biomol Spectrosc, 75(5), 1552-8. Available at: [Link]

-

ResearchGate. (2010). (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Available at: [Link]

-

ResearchGate. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure, 655(1), 163-170. Available at: [Link]

-

PubChem. (n.d.). N'-Methylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). 36(2), 206-219. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Nicotinamide. PubChem. Available at: [Link]

- Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]

-

ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Available at: [Link]

-

Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. (xi), 39-44. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxynicotinic acid. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites, 9(10), 223. Available at: [Link]

-

MDPI. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(1), 132. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001406). Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Available at: [Link]

-

King's College London Research Portal. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: Evidence for substrate inhibition kinetics. Journal of Chromatography B, 927, 138-144. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and structure of 6-(nicotinamide) methyl coumarin by the.... Available at: [Link]

-

Formosa Publisher. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Niacin. NIST Chemistry WebBook. Available at: [Link]

-

PubMed. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 651-662. Available at: [Link]

-

National Institutes of Health (NIH). (2014). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods Mol Biol, 1160, 27-37. Available at: [Link]

-

SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Available at: [Link]

-

PubChem. (n.d.). 1-Methylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 6-Methoxynicotinic acid | 66572-55-2 [chemicalbook.com]

- 4. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-METHYLNICOTINAMIDE(114-33-0) 13C NMR [m.chemicalbook.com]

- 7. journal.formosapublisher.org [journal.formosapublisher.org]

- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory Technical Guide: Physicochemical Properties of N,6-dimethoxy-N-methylnicotinamide

Disclaimer: This technical guide provides a foundational and exploratory overview of N,6-dimethoxy-N-methylnicotinamide. As of the date of publication, direct experimental data on the physicochemical properties of this specific compound are not available in the public domain. The information presented herein is based on established principles of organic chemistry, data from structurally similar compounds, and predicted properties. This document is intended to serve as a resource for researchers and drug development professionals interested in the synthesis and characterization of this novel compound.

Introduction

This compound is a derivative of nicotinamide (Vitamin B3) characterized by the presence of a methoxy group at the 6-position of the pyridine ring and a Weinreb amide functionality at the 3-position. Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their roles in various biological processes. The introduction of a methoxy group and a Weinreb amide can modulate the compound's electronic properties, metabolic stability, and potential as a synthetic intermediate. This guide outlines a proposed synthetic pathway, expected physicochemical properties, and analytical methodologies for the characterization of this compound.

Molecular Structure and Chemical Properties

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H12N2O3 | Calculated |

| Molecular Weight | 196.21 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and sparingly soluble in water. | Analogy to similar compounds[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

Proposed Synthesis

A plausible synthetic route to this compound involves the formation of a Weinreb amide from 6-methoxynicotinic acid. This method is widely used for the synthesis of ketones and amides due to the stability of the N-methoxy-N-methylamide intermediate.

Reaction Scheme:

6-Methoxynicotinic acid can be coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent to yield this compound.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

-

Preparation of the Reaction Mixture: To a solution of 6-methoxynicotinic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2), add a coupling agent such as HATU (1.1 eq), HOBt (1.1 eq), and EDC (1.1 eq).

-

Addition of Base: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.5 eq), to the reaction mixture and stir for 10-15 minutes at room temperature.

-

Addition of N,O-Dimethylhydroxylamine: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic and Analytical Characterization (Expected)

The following section outlines the expected spectroscopic data for this compound based on its chemical structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (typically in the range of δ 7.0-9.0 ppm). - Singlet for the methoxy group at the 6-position (typically δ 3.8-4.2 ppm). - Singlet for the N-methoxy group (typically δ 3.5-3.8 ppm). - Singlet for the N-methyl group (typically δ 3.2-3.5 ppm). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (typically in the range of δ 110-165 ppm). - Carbonyl carbon of the amide (typically δ 165-175 ppm). - Methoxy carbon at the 6-position (typically δ 50-60 ppm). - N-methoxy carbon (typically δ 60-65 ppm). - N-methyl carbon (typically δ 30-35 ppm). |

| Mass Spectrometry (MS) | - Expected [M+H]⁺ ion at m/z 197.0921. |

| Infrared (IR) Spectroscopy | - C=O stretching vibration of the amide (typically in the range of 1630-1680 cm⁻¹). - C-O stretching vibrations for the methoxy groups. - C=N and C=C stretching vibrations of the pyridine ring. |

Analytical Methodologies

The purity and identity of synthesized this compound can be determined using a combination of the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for the analysis of nicotinamide derivatives.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the target compound and for monitoring the progress of the synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Stability and Storage

While experimental stability data is unavailable, based on the chemical structure, this compound is expected to be a relatively stable compound. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent potential degradation.

Potential Applications

This compound, as a Weinreb amide, is a versatile synthetic intermediate. It can be used in the synthesis of various ketones by reacting it with Grignard or organolithium reagents. These resulting ketones can be further elaborated to generate a library of novel compounds for biological screening. The methoxy group at the 6-position may also influence the compound's biological activity and metabolic profile, making it a target for drug discovery programs.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Although direct experimental data is currently lacking, the proposed synthetic route and expected analytical data offer a solid starting point for researchers. The exploration of this and other novel nicotinamide derivatives holds promise for the discovery of new chemical entities with potential therapeutic applications.

References

-

Information on structurally similar compounds suggests solubility in polar organic solvents.[1]

Sources

An In-depth Technical Guide to the Mechanism of Action of Nicotinamide N-Methyltransferase (NNMT) Modulators

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the molecular mechanisms underpinning the function of Nicotinamide N-Methyltransferase (NNMT) and the therapeutic potential of its modulators. Given the limited direct research on N,6-dimethoxy-N-methylnicotinamide, this document will focus on the well-established principles of NNMT inhibition through nicotinamide analogs, providing a framework for understanding the potential action of novel derivatives.

Introduction: The Emerging Centrality of NNMT in Cellular Metabolism and Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that was initially characterized for its role in the metabolism and clearance of nicotinamide (a form of vitamin B3).[1] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (1-MNA or MNAM) and S-adenosyl-L-homocysteine (SAH).[2] For many years, this was considered its primary function. However, a growing body of evidence has repositioned NNMT as a critical regulator of cellular energy, metabolism, and signaling, with significant implications for a range of pathologies including metabolic diseases, cancer, and neurodegenerative disorders.[1][3]

The significance of NNMT extends beyond simple nicotinamide clearance. Its activity has profound effects on the cellular pools of both SAM and nicotinamide. By consuming SAM, NNMT can influence the methylation potential of the cell, impacting epigenetic regulation through histone and DNA methylation.[1] Furthermore, by methylating nicotinamide, NNMT regulates the substrate availability for the NAD+ salvage pathway, a critical route for the synthesis of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][4] Given the central role of NAD+ in cellular redox reactions and as a substrate for signaling enzymes like sirtuins and PARPs, the modulation of NNMT activity presents a compelling therapeutic strategy.

The Core Mechanism: NNMT Catalysis and its Downstream Consequences

The enzymatic reaction catalyzed by NNMT is a sequential process where SAM binds to the enzyme first, followed by nicotinamide.[5] The methyl group is then transferred from SAM to the pyridine nitrogen of nicotinamide, forming 1-MNA and SAH. 1-MNA is subsequently released, followed by SAH.[5]

Impact on the NAD+ Salvage Pathway

The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide back into NAD+.[6] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN).[1] NMN is then converted to NAD+. NNMT competes with NAMPT for the common substrate, nicotinamide. Therefore, high NNMT activity can deplete the nicotinamide pool available for NAD+ synthesis, leading to reduced cellular NAD+ levels.[4]

Conversely, inhibition of NNMT would be expected to increase the availability of nicotinamide for the salvage pathway, thereby boosting cellular NAD+ levels. This has significant implications for age-related diseases and metabolic disorders where NAD+ levels are often depleted.

Regulation of Sirtuin Activity

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and cellular stress responses. Their activity is directly dependent on the availability of NAD+. By influencing cellular NAD+ pools, NNMT activity can indirectly modulate sirtuin function. For instance, the product of the NNMT reaction, 1-MNA, has been shown to interfere with the degradation of SIRT1, a key metabolic regulator, leading to increased SIRT1 protein levels.[1]

The SAM Cycle and Epigenetic Modifications

NNMT is a significant consumer of SAM, the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA and histones. In certain cancers, overexpression of NNMT has been proposed to act as a "methyl sink," depleting the cellular SAM pool and thereby altering the epigenetic landscape of the cell.[1] This can lead to changes in gene expression that promote cancer cell proliferation and survival.

Mechanism of Action of Nicotinamide Analog Inhibitors

A major class of NNMT inhibitors consists of analogs of its natural substrate, nicotinamide. These compounds typically feature modifications to the pyridine ring and/or the carboxamide group.

Competitive Inhibition

Many nicotinamide analogs act as competitive inhibitors, binding to the nicotinamide-binding pocket of the NNMT-SAM complex and preventing the binding of the natural substrate.[2][7] The potency of these inhibitors is determined by their structural complementarity to the active site.

Turnover Inhibition: A Pro-drug Approach

A fascinating mechanism of action for some nicotinamide analogs is "turnover inhibition." In this scenario, the inhibitor itself is a substrate for NNMT.[5] The enzyme methylates the inhibitor, and the resulting methylated product is a highly potent inhibitor of NNMT.[5] This "on-target biotransformation" combines the cell permeability of the uncharged substrate with the high potency of the charged, methylated product, leading to efficient inhibition within the cell.[5]

Hypothetical Mechanism of this compound

Based on the principles of NNMT inhibition by nicotinamide analogs, we can hypothesize the potential mechanism of action for a novel compound like this compound. The presence of the core nicotinamide structure suggests it would likely target the nicotinamide-binding site of NNMT. The methoxy groups at the N and 6 positions would influence its electronic properties and steric interactions within the binding pocket, potentially enhancing its affinity for the enzyme compared to nicotinamide.

It is plausible that this compound could act as a competitive inhibitor. Alternatively, it could be a substrate for NNMT, undergoing methylation to produce a potent charged inhibitor in a turnover inhibition mechanism. The N-methoxy-N-methylamide moiety would likely alter the metabolic stability and cell permeability of the compound compared to a simple amide. Further experimental validation would be required to elucidate the precise mechanism.

Experimental Protocols for Characterizing NNMT Inhibitors

The following are standard experimental workflows for characterizing the mechanism of action of novel NNMT inhibitors.

In Vitro NNMT Enzyme Activity Assay

Objective: To determine the potency (IC50) of a test compound in inhibiting NNMT activity.

Methodology:

-

Recombinant human NNMT is incubated with SAM and the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of nicotinamide.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is quenched, and the amount of 1-MNA produced is quantified.

-

Quantification can be achieved using various methods, such as a coupled-enzyme assay that measures the formation of a fluorescent product or by direct measurement using liquid chromatography-mass spectrometry (LC-MS).[8]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with NNMT in a cellular context.

Methodology:

-

Intact cells are treated with the test compound or a vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble NNMT remaining at each temperature is quantified by Western blotting or other protein detection methods.

-

Binding of the inhibitor to NNMT stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Cellular NAD+ and SAM Measurement

Objective: To assess the downstream effects of NNMT inhibition on cellular NAD+ and SAM levels.

Methodology:

-

Cells are treated with the NNMT inhibitor or a vehicle control for a specified duration.

-

Cellular metabolites are extracted.

-

NAD+ and SAM levels are quantified using commercially available colorimetric or fluorometric assay kits or by LC-MS.

-

An effective NNMT inhibitor is expected to increase cellular NAD+ levels and potentially alter the SAM/SAH ratio.

Visualization of Key Pathways and Workflows

NNMT's Role in Cellular Metabolism

Caption: A streamlined workflow for the preclinical characterization of novel NNMT inhibitors.

Quantitative Data Summary

| Inhibitor Class | Typical IC50 Range (hNNMT) | Mechanism of Action | Cellular NAD+ Change | Reference |

| Nicotinamide Analogs | 10 nM - 10 µM | Competitive or Turnover | Increase | [2][5] |

| Bisubstrate Inhibitors | 1 nM - 500 nM | Competitive with SAM and NAM | Increase | [2] |

Conclusion

NNMT has emerged from being considered a simple metabolic enzyme to a key therapeutic target for a multitude of diseases. Its role as a gatekeeper for both the NAD+ salvage pathway and the cellular methyl pool places it at a critical nexus of cellular metabolism and signaling. The development of potent and selective NNMT inhibitors, particularly those based on the nicotinamide scaffold, holds significant promise for the treatment of metabolic disorders, cancer, and neurodegenerative diseases. While direct data on this compound is not yet available, the principles outlined in this guide provide a robust framework for investigating its potential mechanism of action and therapeutic utility. Future research will undoubtedly uncover more nuanced roles for NNMT and further refine the strategies for its therapeutic modulation.

References

-

Ulanovskaya, O. A., Zimin, A. V., & Cravatt, B. F. (2013). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in biochemical sciences, 38(7), 337-339. [Link]

-

Barrows, D., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(43), 14646-14660. [Link]

-

Gao, Y., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(21), 14642-14654. [Link]

-

U.S. Food and Drug Administration. (2023). 2.6.2 Nonclinical Summary - Pharmacology Written Summary. [Link]

-

Kannt, A., et al. (2018). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 23(3), 648. [Link]

-

PubChem. (n.d.). N'-Methylnicotinamide. [Link]

-

Neelakantan, H., et al. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. Scientific Reports, 14(1), 15554. [Link]

-

Wikipedia. (n.d.). 1-Methylnicotinamide. [Link]

-

van Haren, M. J., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(8), 1863-1871. [Link]

-

van Haren, M. J., et al. (2018). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Analytical Chemistry, 90(21), 13087-13094. [Link]

-

Trammell, S. A. J., et al. (2016). Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. Journal of Cellular Physiology, 231(11), 2374-2380. [Link]

-

Gao, Y., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(21), 14642-14654. [Link]

-

Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. [Link]

Sources

- 1. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 7. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preclinical Assessment of N,6-dimethoxy-N-methylnicotinamide

For: Researchers, scientists, and drug development professionals

Abstract

N,6-dimethoxy-N-methylnicotinamide represents a novel chemical entity with a paucity of data in the public domain regarding its biological activity. As a substituted nicotinamide, its structure suggests potential interactions with key metabolic and signaling pathways. This guide provides a comprehensive framework for the initial preclinical evaluation of this compound. We will delineate a logical, phased approach to characterize its physicochemical properties, assess its effects in a variety of biological assays, and elucidate its potential mechanism of action. This document is intended to serve as a roadmap for researchers initiating studies on this and other novel small molecules, emphasizing the rationale behind experimental choices and the integration of data to build a robust biological profile.

Introduction: The Scientific Rationale for Investigating this compound

Nicotinamide and its derivatives are fundamental to cellular metabolism, primarily as precursors to nicotinamide adenine dinucleotide (NAD+).[1][2][3] NAD+ is a critical cofactor in redox reactions and a substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including DNA repair, metabolism, and cell survival.[3] The substitution pattern of this compound suggests it may interact with enzymes involved in NAD+ metabolism, such as Nicotinamide N-methyltransferase (NNMT), or potentially act on other cellular targets.[4][5][6]

Given the therapeutic interest in modulating NAD+ levels and the activity of related enzymes for various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, a thorough investigation into the biological effects of this novel nicotinamide derivative is warranted.[6][7] This guide outlines a systematic approach to this investigation, beginning with fundamental characterization and progressing to more complex biological systems.

Phase I: Foundational Characterization

Before delving into biological assays, a comprehensive understanding of the physicochemical properties of this compound is essential. This data will inform formulation for subsequent in vitro and in vivo studies and provide preliminary insights into its drug-like properties.

Physicochemical Profiling

A summary of key physicochemical parameters to be determined is presented in Table 1.

| Parameter | Method | Rationale |

| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To ensure that any observed biological activity is attributable to the compound of interest and not impurities.[8] |

| Solubility | Kinetic and Thermodynamic Solubility Assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO) | Critical for preparing accurate dosing solutions for in vitro and in vivo experiments. Poor solubility can lead to false negatives or inaccurate potency measurements. |

| Lipophilicity (LogP/LogD) | Shake-flask method or computational prediction | Influences membrane permeability, metabolic stability, and off-target effects. |

| Chemical Stability | Stability testing in relevant buffers and media at various temperatures | To determine the compound's shelf-life and stability under experimental conditions. |

Table 1: Key Physicochemical Parameters for this compound

In Silico Profiling

Computational tools can provide early predictions of potential biological activities and liabilities.

-

Target Prediction: Utilize cheminformatics platforms (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on structural similarity to known ligands.

-

ADMET Prediction: In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can flag potential issues for later-stage development.

Phase II: In Vitro Biological Evaluation

The initial biological assessment of a novel compound typically involves a tiered approach, starting with broad-spectrum screening and moving towards more specific, target-based assays.[9][10]

Primary Screening: Assessing General Cellular Effects

The first step is to determine if the compound has any overt effects on cell health.

-

Objective: To determine the concentration range at which this compound affects cell viability.

-

Protocol:

-

Seed a panel of cell lines (e.g., a cancer cell line like A549, a normal human fibroblast line like IMR-90, and a liver cell line like HepG2) in 96-well plates.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as an MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or a resazurin-based assay (e.g., alamarBlue™).

-

Determine the IC50 (half-maximal inhibitory concentration) for each cell line at each time point.

-

Mechanistic Deep Dive: Hypothesis-Driven Assays

Based on the nicotinamide scaffold, a primary hypothesis is that this compound interacts with the NAD+ metabolic pathway.

-

Rationale: NNMT is a key enzyme in nicotinamide metabolism, catalyzing its methylation.[4][11] Substituted nicotinamides can be substrates or inhibitors of NNMT.[5][6][12]

-

Experimental Workflow:

Caption: Logical flow for data integration and decision-making.

A "Go" decision for further development would be supported by a profile that includes:

-

Potent and selective activity in a disease-relevant in vitro assay.

-

A clear mechanism of action.

-

Favorable pharmacokinetic properties.

-

Demonstrated efficacy in an animal model.

This structured approach ensures that resources are directed towards compounds with the highest potential for therapeutic success.

References

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygnature Discovery.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery.

- How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs.

- Biological Assays: Innovations and Applications - Longdom Publishing.

- Biological Assay Development - Charles River Laboratories.

- Nicotinic acid: pharmacological effects and mechanisms of action. - Semantic Scholar.

- Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors.

- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - ResearchGate.

- Nicotinamide and nicotine Interactions - Drugs.com.

- Pharmacological Doses of Nicotinic Acid and Nicotinamide Are Independently Metabolized in Rats - ResearchGate.

- N-Methoxy-N-methylnicotinamide-13C6 - MedchemExpress.com.

- 6-Methylnicotinamide | Endogenous Metabolite - TargetMol.

- Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC.

- 6-Methylnicotinamide | Endogenous Metabolite - MedchemExpress.com.

- Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC - NIH.

- Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC.

- 6-Methylnicotinamide - Chem-Impex.

- Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - MDPI.

- Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed.

- A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed.

- 1-Methylnicotinamide - Wikipedia.

- Nicotinamide N -Methyltransferase: More Than a Vitamin B3 Clearance Enzyme.

- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.

- 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - NIH.

- Synthesis and characterization of bis (nicotinamide) m -hydroxybenzoate complexes of Co(II), Ni(II), Cu(II) and Zn(II) - ResearchGate.

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - MDPI.

Sources

- 1. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. accio.github.io [accio.github.io]

- 11. researchgate.net [researchgate.net]

- 12. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,6-dimethoxy-N-methylnicotinamide Derivatives and Analogs: A New Frontier in Modulating Nicotinamide N-Methyltransferase

This guide provides a comprehensive technical overview of N,6-dimethoxy-N-methylnicotinamide and its analogs, a promising class of compounds for researchers and drug development professionals. We will delve into the strategic design, synthesis, and biological evaluation of these molecules, with a particular focus on their potential as inhibitors of Nicotinamide N-methyltransferase (NNMT), a key enzyme implicated in a range of metabolic and neurodegenerative disorders.

Introduction: The Rationale for Targeting Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential.[1][2] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3]

Elevated NNMT expression and activity have been linked to a variety of pathological conditions, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and several types of cancer.[4][5] In the context of neurodegenerative diseases, dysregulation of NNMT can impact neuronal health through the depletion of NAD+ pools and the disruption of methylation-dependent epigenetic processes.[2] Consequently, the development of potent and selective NNMT inhibitors has emerged as a compelling therapeutic strategy.

This guide focuses on a specific scaffold, this compound, designed to leverage key structural features for potent and selective NNMT inhibition. The design rationale is rooted in the established activity of 6-methoxynicotinamide, a known NNMT inhibitor, combined with the unique chemical properties of the N-methoxy-N-methylamide (Weinreb amide) functionality.[6][7]

Molecular Design and Strategy

The design of this compound is a strategic amalgamation of two key pharmacophoric elements:

-

The 6-Methoxy Group: Substitution at the 6-position of the nicotinamide ring has been shown to be well-tolerated and can enhance inhibitory potency against NNMT. The compound 6-methoxynicotinamide (also known as JBSNF-000088) is a potent, orally active NNMT inhibitor that has demonstrated efficacy in animal models of metabolic disease.[8][9] The methoxy group is thought to occupy a specific pocket within the NNMT active site, contributing to favorable binding interactions.

-

The N-methoxy-N-methylamide (Weinreb Amide): The replacement of the primary amide of nicotinamide with a Weinreb amide is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacokinetic properties. Weinreb amides are known for their stability and their utility as synthetic intermediates. In a drug discovery context, this modification can influence metabolic stability, potentially reducing susceptibility to enzymatic hydrolysis and prolonging the compound's half-life. Furthermore, the N-methoxy-N-methyl group can alter the electronic and steric profile of the carboxamide, potentially influencing binding affinity and selectivity for NNMT.

The overarching hypothesis is that the combination of these two features will yield a novel class of NNMT inhibitors with improved drug-like properties.

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through a straightforward and robust synthetic route, starting from commercially available or readily accessible starting materials.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic pathway for this compound:

Sources

- 1. scbt.com [scbt.com]

- 2. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity | Scilit [scilit.com]

- 5. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to In Vitro Studies with N,6-dimethoxy-N-methylnicotinamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on in vitro studies of N,6-dimethoxy-N-methylnicotinamide. While direct literature on this specific derivative is emerging, this document synthesizes established methodologies and mechanistic insights from closely related nicotinamide analogs to provide a robust framework for investigation. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for Investigating this compound

Nicotinamide and its derivatives are at the forefront of research due to their involvement in critical cellular processes. As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide is central to cellular metabolism and energy homeostasis[1][2]. Modifications to the nicotinamide scaffold have given rise to a plethora of derivatives with diverse biological activities, including anticancer, immunomodulatory, and fungicidal properties[3][4].

The subject of this guide, this compound, possesses unique structural features—a methoxy group at the 6-position and a Weinreb amide functionality—that suggest several avenues for its biological activity. The methoxy group can influence the electronic properties and metabolic stability of the pyridine ring, while the N-methoxy-N-methylamide group is a versatile functional group in organic synthesis. This guide will provide the foundational knowledge and detailed protocols to explore the in vitro effects of this promising compound.

Synthesis and Characterization

A crucial first step in any in vitro study is the unambiguous synthesis and characterization of the test compound. While a specific synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be extrapolated from general methods for nicotinamide derivative synthesis[5].

Hypothetical Synthetic Workflow:

Caption: Plausible synthetic route for this compound.

Characterization: It is imperative to confirm the identity and purity of the synthesized compound using a battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Foundational In Vitro Assays: Cytotoxicity and Viability

A primary step in characterizing a novel compound is to assess its effect on cell viability. This provides a therapeutic window and informs the concentrations for subsequent mechanistic studies.

Rationale for Cell Line Selection

The choice of cell lines should be driven by the therapeutic hypothesis. Given that many nicotinamide derivatives exhibit anticancer properties, a panel of cancer cell lines from different tissue origins (e.g., colon cancer: HCT-116; liver cancer: HepG2; lung cancer: A549, H460) is recommended[3][6]. It is also crucial to include non-cancerous cell lines (e.g., Vero, LO2) to assess general cytotoxicity and selectivity[3][5].

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often an indicator of cell viability[5][7].

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | IC₅₀ (µM) after 48h |

| HCT-116 (Colon Cancer) | 15.2 |

| HepG2 (Liver Cancer) | 22.5 |

| A549 (Lung Cancer) | 35.8 |

| Vero (Normal Kidney) | > 100 |

Mechanistic Deep Dive: Enzyme Inhibition Assays

Many nicotinamide derivatives exert their effects by inhibiting specific enzymes. Based on the literature for related compounds, two potential targets for this compound could be VEGFR-2 and Nicotinamide N-methyltransferase (NNMT).

VEGFR-2 Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a valid anticancer strategy[3].

Protocol: In Vitro VEGFR-2 Kinase Assay

This assay typically uses a recombinant VEGFR-2 kinase and a substrate in a buffer system. The activity is measured by the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based readout.

-

Reaction Setup: In a 96-well plate, combine the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., a phosphotyrosine-specific antibody coupled to a reporter).

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay

NNMT is an enzyme that catalyzes the methylation of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders[8][9][10]. An inhibitor of NNMT could have significant therapeutic potential.

Workflow for NNMT Inhibition Assay:

Caption: Workflow for a typical NNMT inhibitor screening assay.

Several commercial kits are available for screening NNMT inhibitors. These assays often rely on the detection of S-adenosylhomocysteine (SAH), a product of the methylation reaction. SAH is hydrolyzed to homocysteine, which can then be detected using a thiol-sensitive fluorescent probe[11][12].

Protocol: Fluorometric NNMT Inhibition Assay

-

Reagent Preparation: Prepare working solutions of NNMT enzyme, S-adenosylmethionine (SAM), nicotinamide, and the detection enzymes/probe as per the kit instructions.

-

Reaction Initiation: In a 96-well plate, add the NNMT enzyme, varying concentrations of this compound, and the assay buffer.

-

Substrate Addition: Add SAM and nicotinamide to start the reaction.

-

Incubation: Incubate at 37°C for a specified time.

-

Detection: Add the SAH hydrolase and the thiol-detecting probe. Incubate to allow for signal development.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm)[11].

-

Data Analysis: A decrease in fluorescence indicates inhibition of NNMT activity. Calculate the IC₅₀ value.

Delving Deeper: Signaling Pathway Analysis

To understand the downstream effects of this compound, it is essential to investigate its impact on key cellular signaling pathways. Based on the known actions of other nicotinamide derivatives, the p38 MAPK and mTORC1-ATF4 pathways are of particular interest[1][13].

Hypothesized Signaling Cascade:

Caption: Potential signaling pathways affected by this compound.

Experimental Approaches:

-

Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., phospho-p38, total p38, ATF4).

-

Quantitative PCR (qPCR): To measure changes in the mRNA expression of target genes like NNMT.

-

Flow Cytometry: To detect apoptosis (e.g., using Annexin V/Propidium Iodide staining) and measure reactive oxygen species (ROS) levels[6][14].

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and effects on key signaling pathways, researchers can build a robust understanding of its biological activity. The methodologies described, drawn from extensive research on related nicotinamide derivatives, offer a solid foundation for generating high-quality, reproducible data. Future studies should aim to validate these in vitro findings in more complex models, such as 3D cell cultures and in vivo animal models, to further assess the therapeutic potential of this novel compound.

References

- Al-Ostath, A., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.

- Chen, Y., et al. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH.

- Li, J., et al. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC - NIH.

- Piro, S., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PMC - PubMed Central - NIH.

- Kocaturk, H., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC).

- Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC.

- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.

- MedchemExpress.com. (n.d.). N-Methoxy-N-methylnicotinamide-13C6.

- Neul, D., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH.

- MedchemExpress.com. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.

- van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. PubMed.

- Tribioscience. (n.d.). NNMT Inhibitor Screening Assay (TBS2097).

- van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Semantic Scholar.

- Ali, A., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. MDPI.

- TargetMol. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.

- Morbidelli, L., et al. (2021). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. MDPI.

- Lassegue, B., et al. (2023). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. PMC - PubMed Central.

- Wang, H., et al. (2022). Synthesis and structure of 6-(nicotinamide) methyl coumarin by the... ResearchGate.

- Zhang, L., et al. (2020). Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes. PMC - PubMed Central.

- Preprints.org. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Bagga, P., et al. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. PubMed - NIH.

- MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Xie, X., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. PubMed.

Sources

- 1. Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. tribioscience.com [tribioscience.com]

- 13. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to N,6-dimethoxy-N-methylnicotinamide and its Analogs as Research Chemicals

Disclaimer: The specific chemical entity "N,6-dimethoxy-N-methylnicotinamide" is not documented in currently available scientific literature. This guide, therefore, provides a comprehensive technical overview of its closest structural and functional analogs. By dissecting the molecular components of the proposed structure, we can infer potential biological activities, guide experimental design, and provide a framework for the investigation of novel nicotinamide derivatives. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Hypothetical Scaffold

The nicotinamide (Vitamin B3) scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities.[1][2] These compounds are pivotal in modulating key cellular processes, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism.[3][4][5] This guide explores the research potential of a hypothetical molecule, this compound, by examining the established pharmacology of its structural relatives.

The structure suggests three key modifications to the core nicotinamide molecule:

-

A 6-methoxy group: This substitution on the pyridine ring is known to influence enzyme-binding and metabolic stability.

-

An N-methyl group on the amide: This modification is present in endogenous metabolites and can alter receptor interactions and pharmacokinetic properties.[6][7]

-

An N-methoxy group on the amide: This "Weinreb amide" functionality is less common in pharmacological agents but is a valuable synthetic intermediate. A related compound, 6-Chloro-N-methoxy-N-methyl-nicotinamide, is available as a chemical intermediate.[8]

By studying compounds that possess one or more of these features, we can construct a scientifically rigorous hypothesis regarding the potential applications and investigational pathways for novel derivatives in this chemical space.

Potential Biological Targets and Mechanisms of Action

The primary biological targets for nicotinamide derivatives are enzymes involved in NAD+ biosynthesis and consumption. Based on the structure of this compound, two key enzyme families emerge as high-probability targets: Nicotinamide N-methyltransferase (NNMT) and enzymes of the Pentose Phosphate Pathway (PPP).

Nicotinamide N-methyltransferase (NNMT) Inhibition

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA).[9] Overexpression of NNMT is implicated in metabolic disorders and some cancers. The compound 6-methoxynicotinamide is a known inhibitor of NNMT.[10][11][12]

-

Mechanism: By mimicking the nicotinamide substrate, 6-methoxynicotinamide binds to the active site of NNMT, preventing the methylation of endogenous nicotinamide. This leads to a reduction in MNA levels and has been shown to improve insulin sensitivity and reduce body weight in animal models of metabolic disease.[11][12] It is highly probable that this compound would also exhibit inhibitory activity at NNMT due to the presence of the 6-methoxy group.

Pentose Phosphate Pathway (PPP) Modulation

The PPP is a crucial metabolic pathway for the production of NADPH and the precursors for nucleotide biosynthesis. The compound 6-aminonicotinamide , a structural analog where the 6-methoxy group is replaced by an amino group, is a potent inhibitor of the PPP.[13][14][15]

-

Mechanism: 6-aminonicotinamide is metabolized in cells to 6-amino-NAD(P+), which acts as a competitive inhibitor of NAD(P+)-dependent enzymes, most notably glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[13][14][16] Inhibition of the PPP leads to a depletion of NADPH, increasing cellular oxidative stress and reducing the building blocks for DNA synthesis, which can induce apoptosis in rapidly proliferating cancer cells.[17]

The following diagram illustrates the central role of NAD+ metabolism and the points of intervention for nicotinamide analogs.

Caption: Key metabolic pathways involving nicotinamide and potential points of inhibition.

Quantitative Data from Analog Studies

To provide a benchmark for researchers, the following table summarizes key quantitative data for well-characterized nicotinamide analogs.

| Compound | Target | Assay Type | Species | IC50 / Ki | Reference |

| JBSNF-000088 (6-Methoxynicotinamide) | NNMT | Enzyme Inhibition | Human | 1.8 µM | [11][12] |

| NNMT | Enzyme Inhibition | Monkey | 2.8 µM | [11][18] | |

| NNMT | Enzyme Inhibition | Mouse | 5.0 µM | [11][18] | |

| NNMT | Cellular (MNA reduction) | U2OS | 1.6 µM | [12] | |

| NNMT | Cellular (MNA reduction) | 3T3L1 | 6.3 µM | [12] | |

| 6-Aminonicotinamide | G6PD | Enzyme Inhibition | - | 0.46 µM (Ki) | [13][14] |

| AH2-15c | ALKBH2 | Fluorescence Polarization | Human | 0.031 µM | [19] |

| BRN-250 | VEGFR2 | Kinase Assay | Human | <100 nM | [20] |

Proposed Synthesis and Characterization

A plausible synthetic route for this compound would likely start from 6-hydroxynicotinic acid.

Caption: Proposed synthetic workflow for this compound.

Characterization Protocol:

-

Purification: The crude product should be purified using flash column chromatography or preparative HPLC.

-

Structural Verification:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

-

Purity Assessment: Analytical HPLC with UV detection to determine purity, which should be >95% for use in biological assays.

Key Experimental Protocols

To evaluate the biological activity of a novel nicotinamide derivative, a tiered approach is recommended, starting with in vitro enzyme assays and progressing to cell-based models.

Protocol: In Vitro NNMT Enzyme Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against recombinant human NNMT.

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine (SAH) detection kit (e.g., luminescence-based)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., this compound)

-

384-well white plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

-

In a 384-well plate, add 5 µL of the diluted test compound. For control wells, add 5 µL of buffer with DMSO.

-

Add 10 µL of a solution containing nicotinamide (at its Km value) and NNMT enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of SAM (at its Km value).

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and detect the amount of SAH produced according to the detection kit manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro NNMT enzyme inhibition assay.

Protocol: Cell Proliferation (MTT) Assay

This protocol assesses the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells)[17]

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While this compound remains a hypothetical structure, analysis of its close chemical relatives suggests a high probability of biological activity. The presence of the 6-methoxy group strongly implies potential as an NNMT inhibitor, a target of significant interest for metabolic diseases and oncology.[10] Furthermore, the broader family of nicotinamide analogs continues to yield potent modulators of diverse targets, including VEGFR2 and ALKBH2, highlighting the versatility of this scaffold.[19][20][21]

Future research should focus on the synthesis and in vitro profiling of this compound and related analogs. A primary screen against a panel of NAD+-utilizing enzymes, including NNMT, NAMPT, Sirtuins, and PARPs, would be a logical first step. Subsequent cell-based assays should be chosen based on the in vitro profiling results. For example, if potent NNMT inhibition is observed, studies in metabolic disease models would be warranted. This structured, hypothesis-driven approach will be essential to unlock the full potential of this promising area of medicinal chemistry.

References

- Title: Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Source: Google Cloud.

- Title: Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. Source: PubMed Central.

- Title: 6-Aminonicotinamide | G6PD Inhibitor. Source: MedchemExpress.com.

- Title: What are NAMPT inhibitors and how do they work?

- Title: Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Source: PubMed.

- Title: 6AN (6-Aminonicotinamide) | Dehydrogenase inhibitor | CAS 329-89-5. Source: Selleck Chemicals.

- Title: N'-Methylnicotinamide | C7H8N2O | CID 64950. Source: PubChem.

- Title: N-Methylnicotinamide | Endogenous Metabolite. Source: MedChemExpress.

- Title: Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry.

- Title: Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC. Source: PubMed Central.

- Title: 6-Aminonicotinamide inhibition of the pentose phosphate pathway in r

- Title: 1-Methylnicotinamide (MNA)

- Title: Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Source: Semantic Scholar.

- Title: Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Source: PubMed.

- Title: Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro. Source: PubMed.

- Title: Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv

- Title: 1-Methylnicotinamide (MNA)

- Title: Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Source: PubMed Central.

- Title: Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Source: PubMed.

- Title: N-Methylnicotinamide | Endogenous Metabolite. Source: TargetMol.

- Title: Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Source: MDPI.

- Title: 6-Chloro-N-methoxy-N-methyl-nicotinamide, CAS 149281-42-5. Source: Santa Cruz Biotechnology.

- Title: JBSNF-000088 (6-Methoxynicotinamide) | NNMT Inhibitor. Source: MedChemExpress.

- Title: Chemical Properties of 6-Methylnicotinamide (CAS 6960-22-1). Source: Cheméo.

- Title: JBSNF-000088 (6-Methoxynicotinamide, NSC 70628, CAS Number: 7150-23-4). Source: N/A.

- Title: 6-Methylnicotinamide | Endogenous Metabolite. Source: MedchemExpress.com.

- Title: N-Methoxy-N-methylnicotinamide-13C6. Source: MedchemExpress.com.

- Title: JBSNF-000088 (6-Methoxynicotinamide). Source: AbMole BioScience.

- Title: 6-Methylnicotinamide | Endogenous Metabolite. Source: TargetMol.

Sources